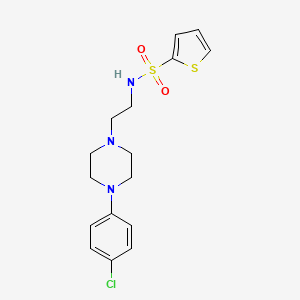

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

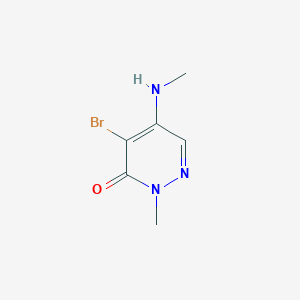

“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound that has been studied for its potential as a potent and selective dopamine D4 receptor ligand . This suggests that it may have applications in the field of neuroscience, particularly in the study of dopamine-related disorders.

Synthesis Analysis

The synthesis of this compound involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The resulting compound’s structure was confirmed using techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing one sulfur atom . The compound also contains a chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-alkylation, which is a type of alkylation reaction where an alkyl group is transferred to a nitrogen atom . This reaction is key to forming the piperazine ring structure in the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 373.9 g/mol . It is a solid at room temperature and is soluble in DMSO but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Compounds containing the piperazine moiety, such as the one , have been found to exhibit antitumor activity . For instance, some derivatives of 1,2,4-triazole with piperazine moiety have shown promising antibacterial activity .

Antifungal Activity

Piperazine derivatives have also been reported to possess antifungal properties . This makes them valuable in the development of new antifungal drugs.

Antidepressant Activity

The piperazine ring is a common structural motif found in many antidepressant drugs . Therefore, the compound could potentially be used in the development of new antidepressants.

Antiviral Activity

Piperazine derivatives have been found to exhibit antiviral activity . This suggests that the compound could be used in the development of new antiviral drugs.

Dopamine D4 Ligand

The compound “N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide” has been identified as a potent and selective dopamine D4 ligand . This suggests potential applications in the treatment of neurological disorders.

Cytotoxins Design

The compound has been used in the design and synthesis of candidate cytotoxins based on the α,β-unsaturated keto scaffolds . These molecules have been shown to alkylate thiols but not amino or hydroxy substituents .

Antibacterial Activity

Piperazine derivatives have been found to exhibit antibacterial activity . This suggests that the compound could be used in the development of new antibacterial drugs.

Antipsychotic Activity

The piperazine ring is a common structural motif found in many antipsychotic drugs . Therefore, the compound could potentially be used in the development of new antipsychotics.

Wirkmechanismus

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is the D4 dopamine receptor . This receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the brain and body. The D4 receptor is involved in various neurological processes, including cognition, learning, and emotion .

Mode of Action

This compound acts as a potent, selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, modulating its function .

Biochemical Pathways

The interaction of this compound with the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion .

Pharmacokinetics

This suggests that the compound may have good bioavailability, as solubility can influence a drug’s absorption and distribution characteristics .

Result of Action

The binding of this compound to the D4 dopamine receptor can lead to a variety of effects at the molecular and cellular level. These effects depend on the specific role of the D4 receptor in different neurological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and interaction with the D4 receptor . Additionally, the presence of other substances in the environment, such as other drugs or biochemicals, can potentially affect the compound’s action and efficacy .

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential as a dopamine D4 receptor ligand . This could include studies to better understand its mechanism of action, as well as investigations into its potential therapeutic applications in dopamine-related disorders . Additionally, its bioavailability and drug-likeness could be optimized in future studies .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S2/c17-14-3-5-15(6-4-14)20-11-9-19(10-12-20)8-7-18-24(21,22)16-2-1-13-23-16/h1-6,13,18H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNYLAOAZHHFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride](/img/structure/B2846822.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2846832.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2846836.png)

![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2846840.png)